molecular formula C19H20BrN3O3S B2805981 3-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1106750-45-1

3-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2805981
CAS No.: 1106750-45-1
M. Wt: 450.35
InChI Key: VDCFVMPDJZMNLC-UHFFFAOYSA-M
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Description

This compound belongs to the imidazo[2,1-b][1,3]thiazinium bromide family, characterized by a bicyclic core structure integrating imidazole and thiazine rings. The specific substituents include a p-tolyl group (4-methylphenyl) at position 1 and a 4-nitrophenyl group at position 3, with a hydroxyl group at position 2. The bromide counterion stabilizes the cationic charge on the nitrogen atom. Its molecular formula is inferred as C₁₉H₁₈BrN₃O₂S, with a molecular weight of approximately 447.03 g/mol (based on analogs in ).

Properties

IUPAC Name

1-(4-methylphenyl)-3-(4-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N3O3S.BrH/c1-14-3-7-16(8-4-14)20-13-19(23,21-11-2-12-26-18(20)21)15-5-9-17(10-6-15)22(24)25;/h3-10,23H,2,11-13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCFVMPDJZMNLC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)[N+](=O)[O-])O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWG) : Nitro () and fluorine () groups reduce electron density, stabilizing the cationic core and influencing reactivity in nucleophilic environments.
  • Steric Effects : Bulkier substituents like 2,3-dimethylphenyl () may hinder intermolecular interactions, impacting crystallization or biological target binding.

Physicochemical Properties

Spectral Data Comparison

  • IR Spectroscopy : Hydroxyl groups in analogs (e.g., ) show characteristic O–H stretches near 3433 cm⁻¹ , while NH stretches (in thiadiazole analogs) appear around 3100–3200 cm⁻¹ .
  • ¹H-NMR : Aromatic protons in nitro-substituted compounds (e.g., ) resonate at δ 7.03–8.69 ppm , whereas methoxy groups exhibit singlets near δ 3.80 ppm .

Solubility and Stability

  • The nitro group in the target compound may reduce aqueous solubility compared to methoxy- or ethoxy-substituted analogs ().
  • Bromide counterions (common across all analogs) improve ionic solubility in polar solvents like methanol or DMSO.

Q & A

Q. What advanced methods assess oxidative stability in physiological environments?

  • Methodological Answer :
  • LC-MS/MS : Quantify degradation products (e.g., sulfoxide derivatives) in simulated gastric fluid (SGF) .
  • EPR Spectroscopy : Detect free radicals generated under UV light to evaluate photostability .

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